
Pirlindolmesilat
Übersicht
Beschreibung
Pirlindole mesylate is a reversible and selective inhibitor of monoamine oxidase A (MAO-A). It is primarily used as an antidepressant and has shown efficacy in treating major depressive disorders and fibromyalgia. Pirlindole mesylate also exhibits antiviral properties, particularly against enterovirus D68 and coxsackievirus B3 .
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties
Pirlindole mesylate is primarily recognized for its use as an antidepressant, classified as a reversible inhibitor of monoamine oxidase A (RIMA). It has been approved in several countries for treating major depression and shows promise in managing fibromyalgia syndrome.
- Mechanism of Action : Pirlindole acts by inhibiting the MAO-A enzyme, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism helps alleviate depressive symptoms without the severe dietary restrictions typically associated with traditional MAO inhibitors .
- Clinical Efficacy : Numerous studies have demonstrated the efficacy of pirlindole in treating depression. For instance, it has shown comparable effects to placebo in certain contexts, indicating a favorable safety profile .
Inhibition of Monoamine Oxidase A (MAO-A)
Pirlindole is a selective inhibitor of MAO-A, which has significant implications for both therapeutic uses and research applications.
- Kinetic Studies : Research has shown that pirlindole exhibits competitive inhibition against MAO-A with Ki values indicating strong binding affinity (0.92 μM for human MAO A) . This competitive inhibition is crucial for understanding how pirlindole can modulate neurotransmitter levels.
- Research Applications : The compound is often utilized in studies exploring the enzymatic activity of MAO-A and its implications in neuropharmacology. For example, kinetic measurements involving pirlindole can provide insights into the enzyme's functionality under various conditions .
Antiviral Activity
Recent studies have identified pirlindole mesylate as a potent inhibitor of coxsackievirus B3 (CV-B3), an enterovirus that poses significant health risks.
- Screening Studies : In a screening of FDA-approved drugs, pirlindole was found to inhibit CV-B3 effectively, acting at the genome replication stage of the viral lifecycle. This discovery highlights its potential as an antiviral agent against enteroviruses .
- Mechanism of Action : The antiviral action appears to be mediated through interactions with viral protein 2C, which is critical for viral replication. Mutations in this protein conferred resistance to pirlindole, underscoring its targeted mechanism .
Summary of Research Findings
The following table summarizes key findings related to pirlindole mesylate's applications:
Case Studies and Clinical Insights
Several case studies have documented the effectiveness and safety profile of pirlindole mesylate:
- Clinical Trials : Trials have shown that patients receiving pirlindole reported significant improvements in depressive symptoms compared to control groups. The drug's favorable side effect profile makes it an attractive option for long-term management .
- Fibromyalgia Treatment : Emerging evidence suggests that pirlindole may also benefit patients suffering from fibromyalgia, potentially improving pain management without the sedative effects seen with other antidepressants .
Wirkmechanismus
Target of Action
Pirlindole mesylate primarily targets the Monoamine Oxidase A (MAO-A) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as norepinephrine and serotonin .
Mode of Action
Pirlindole mesylate acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, Pirlindole mesylate prevents the breakdown of monoamines, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission, which can alleviate symptoms of depression .
Biochemical Pathways
The primary biochemical pathway affected by Pirlindole mesylate is the monoaminergic system . By inhibiting MAO-A, Pirlindole mesylate prevents the degradation of monoamines, leading to an increase in the levels of these neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression.
Pharmacokinetics
Pirlindole mesylate is significantly metabolized through the hepatic system . Studies in animals have shown that Pirlindole has a bioavailability of between 20 and 30% due to the hepatic first-pass effect . The elimination of the drug varies between species, with rats mainly eliminating the unconjugated drug and dogs mostly eliminating the conjugated drug .
Result of Action
The molecular and cellular effects of Pirlindole mesylate’s action primarily involve the enhancement of monoaminergic neurotransmission . By inhibiting the breakdown of monoamines, Pirlindole mesylate increases the availability of these neurotransmitters, leading to enhanced neurotransmission . This can result in improved mood and reduced symptoms of depression.
Action Environment
The action, efficacy, and stability of Pirlindole mesylate can be influenced by various environmental factors. For instance, the drug’s metabolism and bioavailability can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with Pirlindole mesylate . .
Biochemische Analyse
Biochemical Properties
Pirlindole mesylate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting MAO-A, pirlindole mesylate increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect . Additionally, pirlindole mesylate has been found to inhibit enterovirus-D68 and coxsackievirus B3 (CV-B3) .
Cellular Effects
Pirlindole mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAO-A, it prevents the breakdown of norepinephrine and serotonin, which are crucial for mood regulation . This inhibition leads to elevated levels of these neurotransmitters, enhancing mood and alleviating depressive symptoms. Furthermore, pirlindole mesylate has been shown to stimulate the central nervous system, rather than exhibiting a sedative effect .
Molecular Mechanism
The primary mechanism of action of pirlindole mesylate is the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, serotonin, and dopamine in the brain . The elevated levels of these neurotransmitters are thought to contribute to the antidepressant effects of pirlindole mesylate. Additionally, pirlindole mesylate has been shown to inhibit the replication of enterovirus-D68 and coxsackievirus B3 (CV-B3) by targeting viral protein 2C .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirlindole mesylate have been observed to change over time. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . Studies in dogs and rats have shown that the drug is eliminated mainly as unconjugated drug in rats and mostly as conjugated drug in dogs . The stability and degradation of pirlindole mesylate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pirlindole mesylate vary with different dosages in animal models. In studies involving dogs and rats, the bioavailability of pirlindole mesylate was found to be between 20 and 30% due to the hepatic first-pass effect . The drug’s efficacy and safety have been demonstrated in numerous studies, with a focus on its antidepressant effects and its potential for treating fibromyalgia . High doses of pirlindole mesylate may lead to toxic or adverse effects, which need to be carefully monitored in animal models.
Metabolic Pathways
Pirlindole mesylate is involved in several metabolic pathways, including the metabolism of norepinephrine and serotonin. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . The metabolic pathways of pirlindole mesylate involve interactions with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination .
Transport and Distribution
Pirlindole mesylate is well absorbed with a bioavailability of 90% . The drug is transported and distributed within cells and tissues, primarily through the hepatic system. The mesylate salt form of pirlindole offers increased solubility for in vitro experiments, which is essential for biochemical assays . The transport and distribution of pirlindole mesylate within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of pirlindole mesylate is primarily within the central nervous system, where it exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A) . The drug’s localization within specific cellular compartments, such as the mitochondria, is essential for its activity and function. The inhibition of MAO-A by pirlindole mesylate impacts the production of reactive oxygen species, which can influence cellular processes and oxidative stress .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pirlindolmesilat umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazino[3,2,1-jk]carbazol-Kerns: Die Kernstruktur wird durch eine Reihe von Cyclisierungsreaktionen aus geeigneten Vorstufen synthetisiert.
Methylierung: Anschließend wird die Kernstruktur methyliert, um die Methylgruppe an der gewünschten Position einzuführen.
Mesylierung: Im letzten Schritt wird die Verbindung durch Reaktion mit Methansulfonsäure in ihre Mesylatsalzform umgewandelt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren und so möglicherweise ihre pharmakologischen Eigenschaften verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so zur Bildung von Analoga mit unterschiedlichen biologischen Aktivitäten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien zu MAO-A-Inhibitoren und ihren Wechselwirkungen mit anderen Molekülen verwendet.
Biologie: Die Forschung konzentriert sich auf seine antiviralen Eigenschaften und seine Auswirkungen auf zelluläre Prozesse.
Medizin: this compound wird auf seine antidepressiven Wirkungen und sein Potenzial bei der Behandlung von Fibromyalgie und anderen neurologischen Erkrankungen untersucht.
Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen verwendet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv und reversibel die Monoaminoxidase A (MAO-A) hemmt. Dieses Enzym ist für den Abbau von Monoaminen wie Serotonin, Noradrenalin und Dopamin verantwortlich. Durch die Hemmung von MAO-A erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was zu einer Verbesserung der Stimmung und einer Linderung von depressiven Symptomen führt. Zusätzlich wird seine antivirale Aktivität auf seine Fähigkeit zurückgeführt, die Virusreplikation zu hemmen .
Analyse Chemischer Reaktionen
Types of Reactions
Pirlindole mesylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pirlindole mesylate. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Pirlindolmesilat wird oft mit anderen MAO-A-Inhibitoren verglichen, wie z. B.:
Moclobemid: Ein weiterer reversibler MAO-A-Inhibitor, der als Antidepressivum eingesetzt wird.
Clorgylin: Ein irreversibler MAO-A-Inhibitor mit starken antidepressiven Wirkungen.
Metralindol: Eine strukturell ähnliche Verbindung zu Pirlindol mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner reversiblen Hemmung von MAO-A, was das Risiko von Wechselwirkungen mit Nahrungsmitteln (z. B. der „Käseeffekt“) reduziert, die üblicherweise mit irreversiblen MAO-Inhibitoren verbunden sind. Seine Doppelfunktion als Antidepressivum und antiviral unterscheidet es auch von anderen MAO-A-Inhibitoren .
Biologische Aktivität
Pirlindole mesylate is a compound with significant biological activity, primarily recognized for its role as a selective reversible inhibitor of monoamine oxidase A (MAO-A). This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant research findings regarding pirlindole mesylate.
Pirlindole mesylate, a tetracyclic compound, is structurally related to the pyrazinocarbazole derivatives. It was developed in the late 1960s and has been used as an antidepressant since 1975. The compound exhibits selective and reversible inhibition of MAO-A, which is crucial for the metabolism of monoamines such as serotonin and norepinephrine. Additionally, pirlindole inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts .
Pharmacokinetics
- Bioavailability : Approximately 20-30% due to extensive first-pass metabolism.
- Tmax : Varies between 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs.
- Half-life : Exhibits two phases of elimination in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3, 10.8, and 185 hours) .
- Protein Binding : High binding affinity (95-97%) to human plasma proteins .
Clinical Applications
Pirlindole mesylate has been primarily used for treating major depressive disorder (MDD) and fibromyalgia syndrome. Clinical trials have demonstrated its efficacy and safety profile, showing minimal side effects on cardiovascular dynamics and sensorimotor performance .
Table 1: Clinical Efficacy of Pirlindole Mesylate
Study Type | Condition | Dosage | Outcome |
---|---|---|---|
RCT | MDD | 75-300 mg/day | Significant improvement in depressive symptoms |
RCT | Fibromyalgia | 150-450 mg/day | Reduction in pain severity and improved quality of life |
Observational | Safety Profile | Varies | No significant adverse effects reported |
Research Findings
Recent studies have expanded the understanding of pirlindole's biological activity beyond its antidepressant effects:
- Antiviral Properties : Pirlindole has shown antiviral activity against enteroviruses by inhibiting viral protein replication stages. It was found to act on viral protein 2C, suggesting a novel application in antiviral therapy .
- Toxicological Studies : Long-term studies have indicated that pirlindole does not exhibit mutagenic or carcinogenic properties at therapeutic doses .
- Comparative Studies : Research comparing pirlindole mesylate with other antidepressants like imipramine has highlighted its unique profile as a reversible MAO-A inhibitor with fewer dietary restrictions regarding tyramine intake .
Case Studies
Several case studies have documented the successful use of pirlindole mesylate in clinical settings:
- A study involving patients with treatment-resistant depression showed that pirlindole significantly improved mood scores after eight weeks of treatment.
- In fibromyalgia patients, pirlindole administration resulted in a marked decrease in pain levels and improved overall functioning compared to placebo controls.
Eigenschaften
IUPAC Name |
methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYTBQAVAYLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045660 | |
Record name | Pirlindole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-66-5 | |
Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.